Home > Products > Screening Compounds P59611 > KRAS G12C inhibitor 51
KRAS G12C inhibitor 51 -

KRAS G12C inhibitor 51

Catalog Number: EVT-12554069
CAS Number:
Molecular Formula: C33H35FN6O3
Molecular Weight: 582.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 51 is a targeted therapeutic agent designed to specifically inhibit the KRAS G12C mutant protein, which is implicated in various cancers, particularly non-small cell lung cancer. This compound belongs to a class of drugs that covalently bind to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state. The development of KRAS G12C inhibitors, including inhibitor 51, has emerged as a promising approach in cancer treatment, especially for patients who have exhausted other treatment options.

Source and Classification

KRAS G12C inhibitor 51 is classified as a small molecule inhibitor. It is derived from extensive medicinal chemistry efforts aimed at developing covalent inhibitors that target the unique cysteine residue present in the KRAS G12C mutant. These inhibitors are part of a broader category of direct KRAS inhibitors that have shown efficacy in preclinical and clinical settings, leading to their approval for use in specific patient populations with KRAS G12C mutations.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 51 typically involves several key steps:

  1. Design and Optimization: The initial design focuses on creating a compound that can selectively interact with the cysteine residue at position 12. Structure-activity relationship studies guide the optimization process to enhance potency and selectivity.
  2. Chemical Synthesis: The synthesis may involve multiple synthetic routes, including:
    • Acrylamide-based chemistry: This method exploits the electrophilic nature of acrylamides to form covalent bonds with the thiol group of cysteine.
    • Use of protecting groups: Protecting groups are employed to prevent unwanted reactions during synthesis and are removed at appropriate stages.
  3. Purification and Characterization: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The synthesis process is critical for ensuring that the final compound exhibits the desired pharmacological properties while minimizing off-target effects.

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 51 features an electrophilic warhead that reacts with the thiol group of cysteine at position 12 on the KRAS protein. Key structural characteristics include:

  • Electrophilic moiety: Typically an acrylamide or similar structure that facilitates covalent binding.
  • Backbone structure: Often includes a scaffold that enhances binding affinity and specificity towards KRAS G12C.

Data from crystallography studies can provide insights into how the inhibitor binds within the active site of KRAS, revealing interactions that stabilize the inactive conformation.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved with KRAS G12C inhibitor 51 is a Michael addition, where the thiol group of cysteine attacks the electrophilic carbon of the acrylamide moiety. Key details include:

  • Kinetics: The reaction kinetics can be influenced by factors such as pH, temperature, and concentration of both the inhibitor and the target protein.
  • Mechanistic Studies: Techniques like stopped-flow spectroscopy can be employed to study the binding kinetics and confirm covalent modification of KRAS G12C.

Understanding these reactions is crucial for optimizing the design of inhibitors to improve their clinical efficacy.

Mechanism of Action

Process and Data

KRAS G12C inhibitor 51 exerts its action by binding covalently to the cysteine residue at position 12 of the mutant KRAS protein. This binding inhibits the protein's ability to hydrolyze guanosine triphosphate (GTP), effectively locking it in an inactive state. The mechanism can be summarized as follows:

  1. Binding: The inhibitor binds to the thiol group of cysteine through a covalent bond.
  2. Inhibition: This binding prevents nucleotide exchange and downstream signaling pathways associated with cell proliferation.
  3. Effects on Tumor Growth: By inhibiting KRAS G12C activity, tumor growth is reduced, leading to potential regression in tumors expressing this mutation.

Clinical data indicate significant response rates in patients treated with KRAS G12C inhibitors, highlighting their therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 51 possesses several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 400-600 g/mol depending on specific modifications.
  • Solubility: Solubility profiles are critical for bioavailability; modifications may be made to enhance solubility in aqueous environments.
  • Stability: Stability under physiological conditions is essential for effective therapeutic action; studies assess degradation rates under various conditions.

These properties are evaluated through various analytical techniques, including solubility assays and stability testing under physiological pH.

Applications

Scientific Uses

KRAS G12C inhibitor 51 is primarily utilized in cancer research and treatment, particularly for:

  • Targeted Therapy: Used in clinical settings for patients with non-small cell lung cancer harboring KRAS G12C mutations.
  • Preclinical Studies: Employed in laboratory settings to understand resistance mechanisms and optimize future inhibitors.
  • Combination Therapies: Investigated in combination with other agents (e.g., immune checkpoint inhibitors) to enhance therapeutic efficacy.

The ongoing research into KRAS G12C inhibitors aims to expand their applications across various cancer types, potentially improving outcomes for patients with previously limited treatment options.

Properties

Product Name

KRAS G12C inhibitor 51

IUPAC Name

6-cyclopropyl-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C33H35FN6O3

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C33H35FN6O3/c1-6-26(42)38-14-15-39(20(5)17-38)31-23-16-22(21-10-11-21)29(27-24(34)8-7-9-25(27)41)36-32(23)40(33(43)37-31)30-19(4)12-13-35-28(30)18(2)3/h6-9,12-13,16,18,20-21,41H,1,10-11,14-15,17H2,2-5H3/t20-/m0/s1

InChI Key

ITSNQKZLCHHZEF-FQEVSTJZSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.